5-Fluoroisoquinoline-3-carboxylic acid

Medicinal Chemistry Scaffold Optimization Fluorine Chemistry

For BTK inhibitor programs citing US20250145574A1, select this 5-fluoro regioisomer over unvalidated alternatives. Its carboxylic acid enables rapid amide/ester library synthesis. Avoid substituting non-fluorinated or mismatched regioisomers, which can derail metabolic stability and target binding.

Molecular Formula C10H6FNO2
Molecular Weight 191.16 g/mol
Cat. No. B13534170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoroisoquinoline-3-carboxylic acid
Molecular FormulaC10H6FNO2
Molecular Weight191.16 g/mol
Structural Identifiers
SMILESC1=CC2=CN=C(C=C2C(=C1)F)C(=O)O
InChIInChI=1S/C10H6FNO2/c11-8-3-1-2-6-5-12-9(10(13)14)4-7(6)8/h1-5H,(H,13,14)
InChIKeyZQDFGFCUYNCWBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoroisoquinoline-3-carboxylic Acid as a Scaffold: Strategic Procurement for Medicinal Chemistry


5-Fluoroisoquinoline-3-carboxylic acid is a fluorinated heterocyclic building block belonging to the isoquinoline-3-carboxylic acid class, characterized by a fluorine substituent at the 5-position of the isoquinoline ring and a carboxylic acid functional group at the 3-position. As an aromatic nitrogen-containing heterocycle, it serves as a versatile intermediate in the synthesis of bioactive molecules, particularly where fluorine incorporation is required to modulate physicochemical and pharmacokinetic properties [1]. The compound's structural features enable further derivatization via the carboxylic acid moiety to form amides, esters, or other conjugates, making it suitable for exploring enzyme inhibitors or receptor modulators in drug discovery campaigns [2].

Why Generic 5-Fluoroisoquinoline-3-carboxylic Acid Substitution Is Not Interchangeable in Lead Optimization


The isoquinoline-3-carboxylic acid scaffold presents multiple regioisomeric possibilities for fluorine substitution (e.g., 1-, 4-, 5-, 6-, 7-, 8-positions), each yielding distinct electronic distributions, metabolic liabilities, and target-binding profiles. Generic substitution between these regioisomers or non-fluorinated analogs during lead optimization can fundamentally alter a compound's drug-likeness and biological activity due to fluorine's unique effects on pKa modulation, lipophilicity (LogP), metabolic stability, and conformational bias [1]. Furthermore, the presence or absence of the tetrahydroisoquinoline ring saturation state critically impacts CNS penetration potential versus peripheral restriction, making direct analog replacement without rigorous comparative data a significant risk to project timelines and reproducibility [2].

5-Fluoroisoquinoline-3-carboxylic Acid: Quantified Comparative Evidence for Informed Procurement


5-Fluoroisoquinoline-3-carboxylic Acid vs. 7-Fluoroisoquinoline-3-carboxylic Acid: Regioisomeric Distinction in Drug Design

The regioisomeric position of fluorine on the isoquinoline-3-carboxylic acid scaffold represents a critical decision point in lead optimization. 5-Fluoroisoquinoline-3-carboxylic acid (molecular weight: 191.16 g/mol) and its 7-fluoro regioisomer (molecular weight: 191.16 g/mol) are structurally distinct chemical entities with different CAS registry numbers, physical properties, and synthetic routes, despite identical molecular formulas [1][2]. The 5-fluoro substitution pattern is specifically claimed in patent literature as a preferred embodiment for BTK inhibitor synthesis intermediates, whereas the 7-fluoro analog is more commonly associated with general heterocyclic building block applications [3]. This regioisomeric specificity underscores that these compounds are not functionally interchangeable in medicinal chemistry campaigns targeting specific binding pockets or metabolic profiles.

Medicinal Chemistry Scaffold Optimization Fluorine Chemistry

5-Fluoroisoquinoline-3-carboxylic Acid vs. Isoquinoline-3-carboxylic Acid: Metabolic Stability Enhancement Through Fluorine Incorporation

Fluorine substitution on aromatic heterocycles is a well-established medicinal chemistry strategy to block sites of cytochrome P450-mediated oxidative metabolism. The incorporation of a fluorine atom at the 5-position of the isoquinoline ring is reported to enhance metabolic stability and bioavailability compared to the non-fluorinated isoquinoline-3-carboxylic acid scaffold [1]. While direct comparative metabolic stability data (e.g., intrinsic clearance in human liver microsomes) for 5-fluoroisoquinoline-3-carboxylic acid versus the non-fluorinated parent are not publicly disclosed in the accessed literature, this class-level inference is supported by extensive medicinal chemistry precedent demonstrating that strategic fluorine placement on heteroaromatic rings reduces metabolic oxidation at adjacent positions [2].

Drug Metabolism Pharmacokinetics CYP Inhibition

5-Fluoroisoquinoline-3-carboxylic Acid (Aromatic) vs. 5-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid (Saturated): CNS Penetration Potential

The saturation state of the isoquinoline ring system critically influences CNS penetration potential. The tetrahydroisoquinoline (THIQ) scaffold (5-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid; CAS 1391008-37-9; molecular weight 195.19 g/mol) is specifically recognized in medicinal chemistry literature for its pharmacological relevance in central nervous system (CNS) targeting compounds, owing to its increased three-dimensionality and reduced aromatic character compared to the fully aromatic isoquinoline core [1]. In contrast, the aromatic 5-fluoroisoquinoline-3-carboxylic acid (molecular weight 191.16 g/mol) presents a planar, fully conjugated system that may exhibit different BBB permeability and target engagement profiles. This distinction is critical for programs targeting CNS indications (where THIQ scaffolds are preferred) versus peripheral or oncology targets (where aromatic isoquinolines may be suitable).

Blood-Brain Barrier CNS Drug Discovery Physicochemical Properties

5-Fluoroisoquinoline-3-carboxylic Acid in BTK Inhibitor Synthesis: Patent-Documented Utility and Competitive Position

Patent literature explicitly identifies fluoroisoquinoline compounds bearing the 5-fluoro substitution pattern as valuable production intermediates for triazine derivatives exhibiting Bruton's Tyrosine Kinase (BTK) inhibitory effects [1]. The synthetic methodology disclosed in US20250145574A1 enables the preparation of these fluoroisoquinoline intermediates for downstream conversion to biologically active BTK inhibitors. This patent-documented utility provides procurement justification for 5-fluoroisoquinoline-3-carboxylic acid over other regioisomers (e.g., 1-fluoro, 4-fluoro, 6-fluoro, 7-fluoro, 8-fluoro) that are not specifically claimed in this BTK inhibitor synthetic pathway context. While direct comparative biological data between 5-fluoro and other regioisomers are not disclosed in the accessed patent, the explicit selection of the 5-fluoro substitution pattern in the synthetic scheme indicates a structure-activity relationship (SAR) preference that warrants prioritization in procurement decisions.

BTK Inhibitors Kinase Drug Discovery Synthetic Intermediate

5-Fluoroisoquinoline-3-carboxylic Acid: pKa and Physicochemical Profile Differentiation

The presence of a fluorine atom at the 5-position of the isoquinoline-3-carboxylic acid scaffold modulates key physicochemical parameters including acidity (pKa) and lipophilicity (LogP/LogD) relative to the non-fluorinated parent. While experimentally measured values for 5-fluoroisoquinoline-3-carboxylic acid are not publicly available in the accessed sources, class-level predictions indicate that fluorine substitution on aromatic heterocycles typically reduces the pKa of adjacent carboxylic acid groups by 0.5-1.0 log units and modulates LogD by -0.2 to +0.3 units depending on substitution pattern and pH [1]. For the tetrahydro derivative (CAS 1391008-37-9), predicted pKa values are estimated at approximately 4.78±0.10, with a density of 1.154±0.06 g/cm³ at 20°C [2]. These physicochemical differences directly impact solubility, permeability, and protein binding, making the fluorinated scaffold a distinct chemical entity from non-fluorinated isoquinoline-3-carboxylic acid analogs in both analytical and biological contexts.

Physicochemical Properties Drug-Likeness pKa Modulation

5-Fluoroisoquinoline-3-carboxylic Acid: Validated Application Scenarios for Research Procurement


BTK Inhibitor Lead Optimization and Scale-Up

Research groups engaged in Bruton's Tyrosine Kinase (BTK) inhibitor development should prioritize procurement of 5-fluoroisoquinoline-3-carboxylic acid as a key synthetic intermediate. Patent US20250145574A1 explicitly identifies fluoroisoquinoline compounds with the 5-fluoro substitution pattern as preferred intermediates for producing triazine derivatives exhibiting BTK inhibitory effects [1]. The synthetic methodology disclosed in this patent provides a validated route for converting the 5-fluoroisoquinoline scaffold to biologically active BTK inhibitors. This application scenario is specifically relevant for medicinal chemistry teams pursuing kinase-targeted therapeutics for oncology or autoimmune indications where BTK inhibition is clinically validated. Alternative fluoroisoquinoline regioisomers (e.g., 7-fluoro, 8-fluoro) lack this explicit patent documentation for BTK inhibitor synthetic utility, making the 5-fluoro variant the evidence-supported choice for this research direction.

CNS-Targeted Drug Discovery Using the Tetrahydroisoquinoline Derivative

For central nervous system (CNS) drug discovery programs requiring blood-brain barrier penetration, the saturated analog 5-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS 1391008-37-9) offers a scaffold with established pharmacological relevance for CNS-targeting compounds [1]. The tetrahydroisoquinoline (THIQ) core provides increased three-dimensionality and reduced aromatic character compared to the fully aromatic 5-fluoroisoquinoline-3-carboxylic acid, properties that correlate with improved CNS drug-likeness. Research teams should procure this specific THIQ derivative when designing CNS-penetrant enzyme inhibitors or receptor modulators, rather than substituting the aromatic analog which may exhibit different BBB permeability profiles. Commercial availability of this compound from Enamine at 95% purity (0.1g to 5g quantities) supports both initial SAR exploration and subsequent scale-up [1].

Fluorine-Mediated Metabolic Stability Enhancement in Lead Series

Medicinal chemistry programs seeking to improve the metabolic stability of isoquinoline-based lead compounds should select 5-fluoroisoquinoline-3-carboxylic acid over the non-fluorinated isoquinoline-3-carboxylic acid scaffold. The fluorine atom at the 5-position is documented to enhance metabolic stability and bioavailability through blockade of cytochrome P450-mediated oxidative metabolism at adjacent aromatic positions [1]. While direct comparative microsomal stability data are not publicly available for this specific compound, the class-level principle of fluorine substitution as a metabolic soft-spot blocking strategy is well-established in medicinal chemistry [2]. Procurement of the fluorinated scaffold at the lead optimization stage enables direct assessment of metabolic stability improvements without requiring de novo fluorine incorporation via potentially low-yielding late-stage functionalization reactions.

Scaffold Diversification and Library Synthesis

Academic and industrial groups engaged in diversity-oriented synthesis or compound library construction should procure 5-fluoroisoquinoline-3-carboxylic acid as a distinct scaffold entry for generating fluorinated isoquinoline libraries. The carboxylic acid functional group at the 3-position enables straightforward amide bond formation, esterification, and other conjugation chemistries, facilitating the rapid generation of structurally diverse analogs [1]. The 5-fluoro substitution pattern provides a unique regioisomeric entry point that is chemically distinct from the more commonly available 7-fluoro and 8-fluoro isoquinoline-3-carboxylic acid derivatives [2]. High-purity material with well-defined synthetic pathways ensures reproducibility across library synthesis campaigns, and the documented utility of fluorinated isoquinolines in generating bioactive molecules supports inclusion of this scaffold in screening collections targeting kinase inhibition, GPCR modulation, or antimicrobial activity [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Fluoroisoquinoline-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.